

Application Notes and Protocols: Avocatin B-Induced Apoptosis in Leukemia Cell Lines

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Compound of Interest

Compound Name: Avocatin B

Cat. No.: B1232424

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Introduction

Avocatin B, a lipid derived from avocado fruit, has emerged as a promising novel compound with selective cytotoxic activity against acute myeloid leukemia (AML) cells.[1][2] This molecule targets mitochondrial function, a key distinction between leukemia cells and their healthy hematopoietic counterparts. Leukemia cells, particularly AML cells, exhibit increased mitochondrial mass and a reliance on fatty acid oxidation (FAO) for survival.[2][3] **Avocatin B** exploits this metabolic vulnerability by inhibiting FAO, leading to a cascade of events culminating in programmed cell death, or apoptosis.[1][4] These application notes provide a comprehensive overview of the mechanism of **Avocatin B** and detailed protocols for inducing and analyzing apoptosis in leukemia cell lines.

Mechanism of Action

Avocatin B selectively induces apoptosis in leukemia cells by targeting mitochondrial metabolism. The proposed mechanism involves the following key steps:

- **Mitochondrial Localization:** **Avocatin B**, a 17-carbon lipid, is transported into the mitochondria via carnitine palmitoyltransferase 1 (CPT1).[1][5] Its efficacy is diminished in cells lacking functional mitochondria or CPT1.[1]

- **Inhibition of Fatty Acid Oxidation (FAO):** Once inside the mitochondria, **Avocatin B** inhibits key enzymes in the FAO pathway, including very-long-chain acyl-CoA dehydrogenase (VLCAD).^{[3][6]} This disruption of fatty acid metabolism is a critical step in its anti-leukemic activity.
- **Metabolic Stress and ROS Production:** The inhibition of FAO leads to a decrease in the levels of NADPH and NADH, crucial cofactors for cellular antioxidant defense.^{[1][5]} This metabolic disruption results in the accumulation of reactive oxygen species (ROS).^{[1][7]}
- **Mitochondrial Outer Membrane Permeabilization:** Elevated ROS levels lead to mitochondrial membrane depolarization and the release of pro-apoptotic proteins from the mitochondrial intermembrane space.^[4]
- **Apoptosis Execution:** Released proteins, including cytochrome c and apoptosis-inducing factor (AIF), trigger the downstream caspase cascade and caspase-independent cell death pathways, leading to the characteristic morphological and biochemical hallmarks of apoptosis.^{[1][5]}

Data Presentation

Table 1: Cytotoxicity of Avocatin B in Leukemia Cell Lines

Cell Line	Type	EC50/IC50 (μM)	Citation
TEX	AML	1.27 - 1.5	^{[5][8]}
KG1A	AML	25.43	^[8]
OCI-AML2	AML	11.53 - 25.20	^{[8][9]}
OCI-AML3	AML	Not specified	^[7]
JURKAT	Acute T-cell Leukemia	9.97	^[8]
THP-1	AML	Not specified	^[3]
U937	Histiocytic Lymphoma	Not specified	^[7]
Primary AML Cells	AML	3.9 ± 2.5	^[5]

Table 2: Quantitative Effects of Avocatin B on Apoptotic Markers in TEX Leukemia Cells

Parameter	Treatment	Fold Change/Percentage	Citation
Apoptotic Phenotype (Annexin V+/PI-)	10 μ M Avocatin B	~4-fold increase	[10]
Sub-G1 Peak (DNA Fragmentation)	10 μ M Avocatin B	~15% increase	[10]
Caspase-3/7 Activation	10 μ M Avocatin B	~2.5-fold increase	[10]
NADPH Levels	10 μ M Avocatin B	~50% reduction	[5]
Oxygen Consumption Rate (FAO)	10 μ M Avocatin B	>40% reduction	[6]
ROS Levels	10 μ M Avocatin B	Significant increase	[7]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTS Assay

This protocol is for determining the cytotoxic effect of **Avocatin B** on leukemia cell lines.

Materials:

- Leukemia cell line of interest (e.g., TEX, OCI-AML2)
- Complete cell culture medium
- **Avocatin B** (stock solution in DMSO)
- 96-well polystyrene tissue culture plates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

- Plate reader

Procedure:

- Seed leukemia cells in a 96-well plate at a density of 1.5×10^4 cells/well in 100 μ L of complete culture medium.[\[5\]](#)
- Prepare serial dilutions of **Avocatin B** in complete culture medium from a stock solution.
- Add the desired final concentrations of **Avocatin B** to the wells. Ensure the final DMSO concentration does not exceed 0.05%.[\[5\]](#) Include vehicle control (DMSO) wells.
- Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[\[5\]](#)
- Add 20 μ L of MTS reagent to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- Leukemia cells treated with **Avocatin B**
- Annexin V-FITC (or other fluorochrome)
- Propidium Iodide (PI)
- 1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

- Induce apoptosis by treating leukemia cells with the desired concentration of **Avocatin B** for the specified duration (e.g., 10 μ M for 24-72 hours).[\[10\]](#)
- Harvest approximately 1×10^5 to 5×10^5 cells by centrifugation at 300 x g for 5 minutes.
- Wash the cells once with cold PBS.
- Resuspend the cells in 100 μ L of 1X Annexin-binding buffer.
- Add 5 μ L of Annexin V-FITC and 1-2 μ L of PI staining solution.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Annexin-binding buffer to each tube.
- Analyze the cells by flow cytometry within one hour.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression of key apoptotic proteins.

Materials:

- Leukemia cells treated with **Avocatin B**
- RIPA lysis buffer with protease inhibitors

- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels (10-15%)
- PVDF or nitrocellulose membrane
- Blocking buffer (5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-cytochrome c, anti-AIF)
- HRP-conjugated secondary antibody
- ECL substrate
- Imaging system

Procedure:

- Treat cells with **Avocatin B** (e.g., 10 μ M) for the desired time.[\[10\]](#)
- Lyse the cells in ice-cold RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
- Load 20-30 μ g of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses fluorescent probes to measure changes in intracellular ROS levels by flow cytometry.

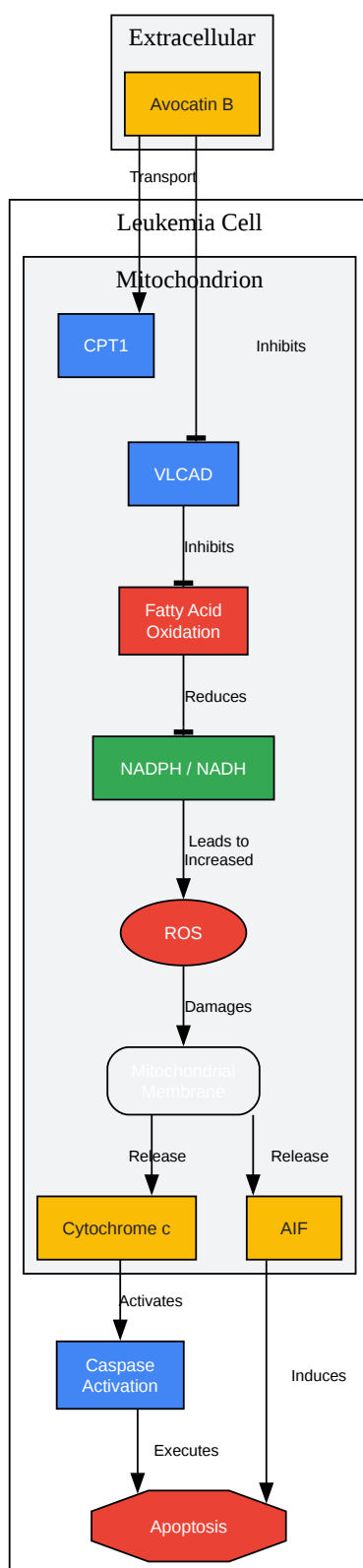
Materials:

- Leukemia cells treated with **Avocatin B**
- 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or Dihydrorhodamine 123 (DHR123)
- PBS or HBSS
- Flow cytometer

Procedure:

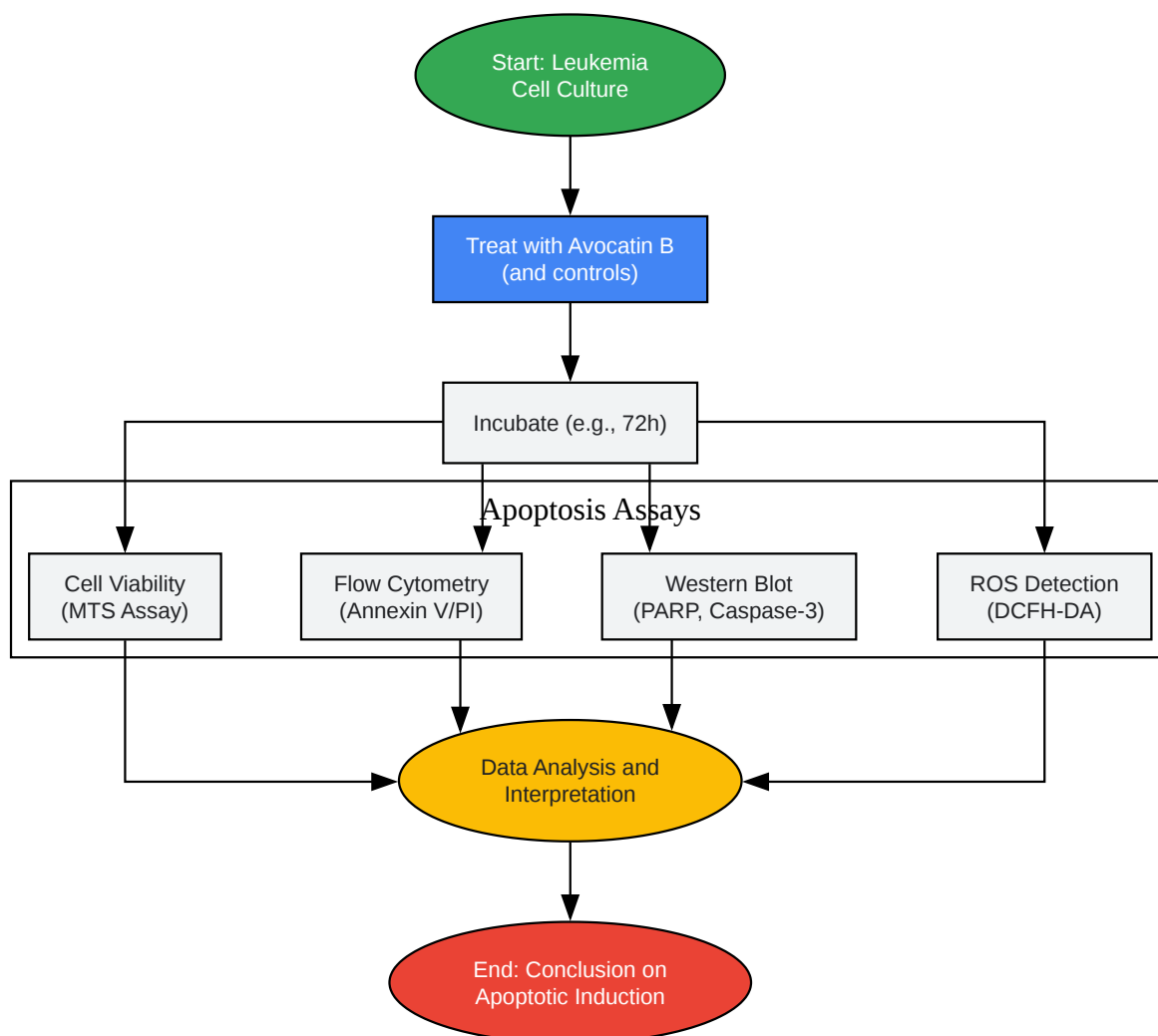
- Treat leukemia cells (5×10^5) with **Avocatin B** (e.g., 10 μ M) for the desired time.^[1]
- Wash the cells with PBS.
- Resuspend the cells in PBS containing 5 μ M DCFH-DA or DHR123.
- Incubate the cells for 30 minutes at 37°C in the dark.
- Wash the cells twice with PBS to remove excess dye.
- Resuspend the cells in PBS and analyze immediately by flow cytometry using the appropriate laser and filter settings for the chosen fluorescent probe.

Visualizations



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Caption: Signaling pathway of **Avocatin B**-induced apoptosis in leukemia cells.



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